1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis-
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Overview
Description
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- is a complex organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The “cis-” designation indicates the specific geometric configuration of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can form the naphthalene ring system.
Hydrogenation: Partial hydrogenation of the naphthalene ring to introduce the hexahydro configuration.
Methylation: Introduction of the methyl group at the 6th position using reagents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst to further reduce the compound.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, trans-: Differing in geometric configuration.
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-ethyl-, cis-: Differing in the substituent at the 6th position.
Uniqueness
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- is unique due to its specific geometric configuration and substituent pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
77746-09-9 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(4aR,8aS)-6-methyl-3,4,4a,5,8,8a-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H16O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5,9-10H,2-4,6-7H2,1H3/t9-,10+/m1/s1 |
InChI Key |
LPPFWYHMYXLSTR-ZJUUUORDSA-N |
Isomeric SMILES |
CC1=CC[C@H]2[C@@H](C1)CCCC2=O |
Canonical SMILES |
CC1=CCC2C(C1)CCCC2=O |
Origin of Product |
United States |
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